1-溴-4-丁基硫苯

描述

Molecular Structure Analysis

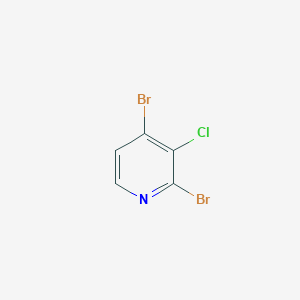

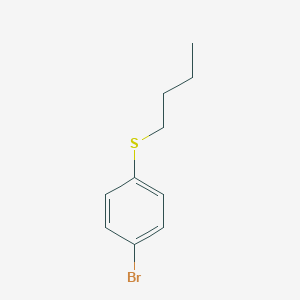

The InChI code for 1-Bromo-4-butylthiobenzene is1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine and sulfur atoms . Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-4-butylthiobenzene are not detailed in the search results, bromobenzene compounds are known to participate in a variety of reactions. For example, they can undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

1-Bromo-4-butylthiobenzene has a molecular weight of 245.18 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 .科学研究应用

合成和分子构建模块

1-溴-4-丁基硫苯是有机合成中的宝贵前体,有助于构建复杂的分子结构:

异吲哚硫酮的合成:它参与了2,3-二氢-1H-异吲哚-1-硫酮的合成过程,从1-溴-2-(1-异硫氰酸烷基)苯开始,通过分子内环化得到取代和二取代的异吲哚硫酮 (Kobayashi et al., 2013)。

分子电子学:作为一种简单易得的芳基溴化物,1-溴-4-丁基硫苯是巯基端基分子导线的有用构建模块,在分子电子学领域至关重要 (Stuhr-Hansen et al., 2005)。

有机合成支持:碳硅烷树脂,可用作有机合成的可溶性支持体,是使用刚性核心分子如1,3,5-三(4-溴苯基)苯合成的。通过使用衍生物1-溴-4-锂苯,优化的方案确保高产率和纯度的有效合成 (Wander et al., 2009)。

催化和反应机制

1-溴-4-丁基硫苯在各种催化过程和反应机制中发挥作用:

氧化脱硫:它参与了涉及布朗斯特酸性离子液体的过程,如1-丁基-3-甲基咪唑氢硫酸氢盐([BMIM][HSO4]),在柴油燃料脱硫中充当萃取剂和催化剂,增强硫化合物的去除 (Gao et al., 2010)。

相转移催化:该分子还参与了相转移催化过程。例如,1-丁氧基-4-硝基苯的制备是由多位点相转移催化剂催化的,在超声辐照下反应动力学显著增强 (Harikumar & Rajendran, 2014)。

光谱学和材料性质

1-溴-4-丁基硫苯用于研究各种化合物的材料性质和光谱特性:

- 光谱研究:涉及2-溴-1,4-二氯苯(BDB)的研究利用DFT分析来理解其更高的电子密度和性质,如非线性光学(NLO)、量子化学描述符和超极化率,1-溴-4-丁基硫苯是这些研究中的相关化合物 (Vennila et al., 2018)。

安全和危害

1-Bromo-4-butylthiobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-bromo-4-butylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFJLXXVMAJKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560040 | |

| Record name | 1-Bromo-4-(butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121392-35-6 | |

| Record name | 1-Bromo-4-(butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。